2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Overview
Description
“2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that the compound shares some similarities with 2-methylpropanoic acid, also known as Isobutyric acid1.
Synthesis Analysis
The synthesis of “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” is not well-documented in the available literature. However, related compounds such as 2-(4-methylphenyl)propanoic acid can be synthesized through the reaction of pinonic acid with bromine in water2.Molecular Structure Analysis
The molecular structure of “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” is not readily available. However, the structure of 2-methylpropanoic acid, a related compound, is available and can be viewed using Java or Javascript31.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid”. However, related compounds such as 2-methylpropanoic acid have been studied extensively3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” are not readily available. However, related compounds such as 2-methylpropanoic acid have been studied. For example, 2-methylpropanoic acid has a molecular weight of 88.1051, a boiling point of 427K, and a fusion point of 227K3.Safety And Hazards
The safety and hazards associated with “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” are not well-documented in the available literature. However, related compounds such as propanoic acid have been studied and are considered generally recognized as safe (GRAS) food ingredients by the FDA4.
Future Directions
The future directions for research on “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” are not well-documented in the available literature. However, related compounds such as 2-methylpropanoic acid are used in a variety of applications, suggesting potential areas for future research1.
Please note that the information provided is based on the available literature and may not be fully applicable to “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid”. Further research is needed to fully understand this specific compound.
properties
IUPAC Name |
2-methyl-2-(4-sulfamoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDUMWGEIZVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448125 | |
Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
CAS RN |
374067-95-5 | |
Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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